

# A Technical Guide to the Spectroscopic Data of Bromodiiodomethane

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## Compound of Interest

Compound Name: *Bromodiiodomethane*

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This document provides a comprehensive overview of the spectroscopic data for **bromodiiodomethane** ( $\text{CHBrI}_2$ ), a trihalomethane of interest in organic synthesis and chemical analysis.<sup>[1]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **bromodiiodomethane**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical data points for structural confirmation.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **bromodiiodomethane** is expected to show a single signal, as there is only one proton in the molecule. Due to the presence of three highly electronegative halogen atoms, this proton is significantly deshielded, resulting in a downfield chemical shift. While a specific spectrum for **bromodiiodomethane** is not readily available, data from related halomethanes, such as dibromomethane ( $\delta \approx 4.95$  ppm), suggest a chemical shift further downfield.<sup>[2]</sup> The electronegativity and size of the attached halogens directly influence the chemical shift of the proton.<sup>[3]</sup>

Table 1:  $^1\text{H}$  NMR Data for **Bromodiiodomethane**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~7.0 - 8.0 (Estimated)	Singlet (s)	$\text{CHBr}_2\text{I}$

Note: The chemical shift is an estimate based on trends observed in polyhalogenated methanes.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of a molecule.

**Bromodiiodomethane** contains a single, unique carbon atom, which gives rise to one signal in the spectrum. The significant deshielding effect of the attached bromine and iodine atoms results in a very low-field chemical shift.

Table 2:  $^{13}\text{C}$  NMR Data for **Bromodiiodomethane**

Chemical Shift ( $\delta$ ) ppm	Solvent	Assignment
-36.5	$\text{CDCl}_3$	$\text{CHBrI}_2$

Data sourced from  
SpectraBase.[\[4\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The spectrum of **bromodiiodomethane** is characterized by C-H stretching and bending vibrations, as well as C-Br and C-I stretching vibrations, which typically appear in the fingerprint region.[\[5\]](#)

Table 3: Predicted IR Absorption Bands for **Bromodiiodomethane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment of Vibration
~3000 - 2850	Medium	C-H Stretch
~1400 - 1300	Medium	C-H Bend (Scissoring)
~750 - 550	Strong	C-Br Stretch
~600 - 500	Strong	C-I Stretch

Note: Wavenumber ranges are approximate and based on characteristic absorptions for haloalkanes.[\[6\]](#)[\[7\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **bromodiiodomethane** is distinguished by a characteristic isotopic pattern due to the presence of one bromine atom. Bromine has two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in an approximate 1:1 natural abundance, leading to two molecular ion peaks (M<sup>+</sup> and M+2) of nearly equal intensity.[\[8\]](#)[\[9\]](#) Iodine is monoisotopic (<sup>127</sup>I).

Table 4: Mass Spectrometry Data for **Bromodiiodomethane**

m/z (Mass/Charge)	Relative Intensity	Assignment (Fragment Ion)
348	~50%	[CH <sup>79</sup> Br <sup>127</sup> I <sub>2</sub> ] <sup>+</sup> (M <sup>+</sup> )
350	~50%	[CH <sup>81</sup> Br <sup>127</sup> I <sub>2</sub> ] <sup>+</sup> (M+2)
221 / 223	Variable	[CH <sup>127</sup> I <sub>2</sub> ] <sup>+</sup>
219 / 221	Variable	[CH <sup>79</sup> Br <sup>127</sup> I] <sup>+</sup> / [CH <sup>81</sup> Br <sup>127</sup> I] <sup>+</sup>
127	High	[I] <sup>+</sup>
94 / 96	Variable	[CH <sup>79</sup> Br] <sup>+</sup> / [CH <sup>81</sup> Br] <sup>+</sup>

Note: Fragmentation data is based on predicted cleavage patterns for halomethanes and isotopic abundances. The NIST Chemistry WebBook lists the availability of an electron ionization mass spectrum for **bromodiiodomethane**.[\[10\]](#)

## Experimental Protocols

The following protocols outline standard procedures for obtaining the spectroscopic data presented above.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-10 mg of **bromodiiodomethane** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.[\[4\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta$  = 0.0 ppm).[\[3\]](#)[\[11\]](#)
- Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer (e.g., Bruker, JEOL).
- <sup>1</sup>H NMR Acquisition:
  - Set the spectral width to approximately 15 ppm.
  - Use a 30-45 degree pulse angle.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire 16-64 scans for a clear signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Use proton decoupling to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).[\[12\]](#)
  - Set the spectral width to approximately 250 ppm.
  - Use a 45-degree pulse angle.

- Set the relaxation delay to 2-5 seconds.
- Acquire several hundred to several thousand scans due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

## Fourier-Transform Infrared (IR) Spectroscopy

- Sample Preparation: As **bromodiiodomethane** is a solid at room temperature, prepare a KBr (potassium bromide) pellet.[\[1\]](#)
  - Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
  - Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Scan the sample over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

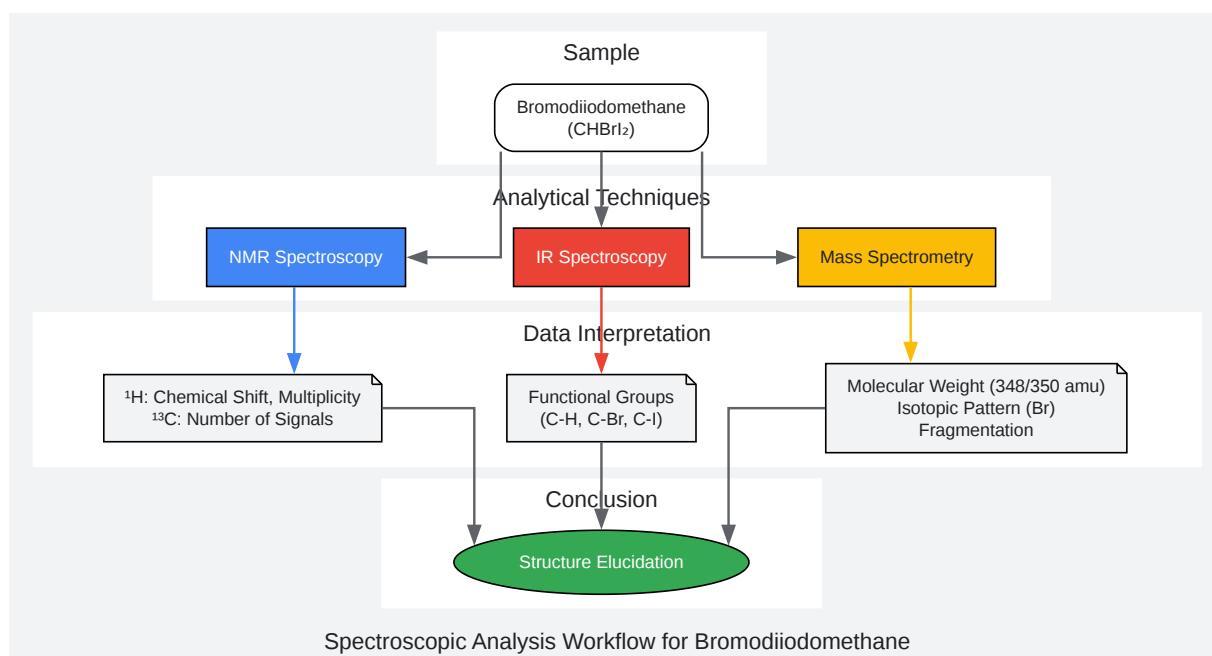
## Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.
- Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which plots the relative intensity of ions as a function of their m/z ratio. The most abundant ion is assigned a relative intensity of 100% (the base peak).[13]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a compound like **bromodiiodomethane** using the spectroscopic methods discussed.



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Caption: Logical workflow for structural analysis using NMR, IR, and Mass Spectrometry.

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